molecular formula C20H12N2O2 B3051620 2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one CAS No. 35078-19-4

2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B3051620
CAS No.: 35078-19-4
M. Wt: 312.3 g/mol
InChI Key: AEBQQUVVVGSWHK-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one typically involves the condensation of 2-aminobenzimidazole with 3-formylchromone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and chromenone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted benzimidazole and chromenone compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
  • N-(1H-1,3-benzodiazol-2-yl)benzamide
  • 2-(1H-1,3-benzodiazol-2-yl)phenol

Uniqueness

2-(1H-1,3-benzodiazol-2-yl)-3H-benzo[f]chromen-3-one is unique due to its combined benzimidazole and chromenone structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O2/c23-20-15(19-21-16-7-3-4-8-17(16)22-19)11-14-13-6-2-1-5-12(13)9-10-18(14)24-20/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBQQUVVVGSWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60308059
Record name 2-(1H-Benzimidazol-2-yl)-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35078-19-4
Record name NSC201774
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1H-Benzimidazol-2-yl)-3H-naphtho[2,1-b]pyran-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60308059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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